molecular formula C22H16ClN3O4 B15085557 3-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate CAS No. 769149-61-3

3-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate

Cat. No.: B15085557
CAS No.: 769149-61-3
M. Wt: 421.8 g/mol
InChI Key: VNDHVZOFZLUITF-ZVHZXABRSA-N
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Preparation Methods

The synthesis of 3-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route generally includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

3-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolic pathways .

Comparison with Similar Compounds

3-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the position and number of chloro substituents on the benzoate moiety. The uniqueness of this compound lies in its specific substitution pattern, which may influence its chemical reactivity and biological activity .

Properties

CAS No.

769149-61-3

Molecular Formula

C22H16ClN3O4

Molecular Weight

421.8 g/mol

IUPAC Name

[3-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C22H16ClN3O4/c23-17-11-9-16(10-12-17)22(29)30-19-8-4-5-15(13-19)14-24-26-21(28)20(27)25-18-6-2-1-3-7-18/h1-14H,(H,25,27)(H,26,28)/b24-14+

InChI Key

VNDHVZOFZLUITF-ZVHZXABRSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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